molecular formula C11H9ClF4O B14060319 1-(2,3-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one

1-(2,3-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one

Katalognummer: B14060319
Molekulargewicht: 268.63 g/mol
InChI-Schlüssel: YDWLDKRUWPGOPM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,3-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one is an organic compound with the molecular formula C11H9ClF4O It is characterized by the presence of difluoromethyl groups attached to a phenyl ring, along with a chloropropanone moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one typically involves the reaction of 2,3-bis(difluoromethyl)benzene with a chloropropanone derivative under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,3-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The chloropropanone moiety can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

1-(2,3-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(2,3-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(2,3-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one: Similar in structure but with trifluoromethyl groups instead of difluoromethyl groups.

    1-(2,3-Difluorophenyl)-2-chloropropan-1-one: Lacks the additional difluoromethyl groups.

    1-(2,3-Bis(difluoromethyl)phenyl)-3-chloropropan-1-one: Similar structure but with a different position of the chlorine atom.

Uniqueness

1-(2,3-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one is unique due to the presence of difluoromethyl groups, which can influence its chemical reactivity and properties. These groups may enhance the compound’s stability, lipophilicity, and potential interactions with biological targets.

Eigenschaften

Molekularformel

C11H9ClF4O

Molekulargewicht

268.63 g/mol

IUPAC-Name

1-[2,3-bis(difluoromethyl)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C11H9ClF4O/c1-5(12)9(17)6-3-2-4-7(10(13)14)8(6)11(15)16/h2-5,10-11H,1H3

InChI-Schlüssel

YDWLDKRUWPGOPM-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)C1=CC=CC(=C1C(F)F)C(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.